molecular formula C13H21NO3 B1526937 methyl 2-[1-(cyclohex-3-en-1-yl)-N-(propan-2-yl)formamido]acetate CAS No. 1275679-73-6

methyl 2-[1-(cyclohex-3-en-1-yl)-N-(propan-2-yl)formamido]acetate

Cat. No.: B1526937
CAS No.: 1275679-73-6
M. Wt: 239.31 g/mol
InChI Key: QEEKEPCBNQMJFY-UHFFFAOYSA-N
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Description

Methyl 2-[1-(cyclohex-3-en-1-yl)-N-(propan-2-yl)formamido]acetate is a specialized synthetic compound with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol . It is characterized by a cyclohex-3-ene ring and an N-isopropyl glycinate moiety, joined by a formamido linker. This unique structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Its primary research application lies in its potential as a building block for the development of novel pharmacologically active molecules. The reactive ester and amide functional groups, combined with the unsaturation in the cyclohexene ring, provide multiple handles for chemical modification, enabling researchers to create diverse compound libraries. The predicted ADMET properties of structurally similar complex esters suggest this compound may be relevant for probing metabolic pathways and transporter interactions . This product is intended for research purposes only and is not for human or veterinary diagnostic use.

Properties

IUPAC Name

methyl 2-[cyclohex-3-ene-1-carbonyl(propan-2-yl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-10(2)14(9-12(15)17-3)13(16)11-7-5-4-6-8-11/h4-5,10-11H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEEKEPCBNQMJFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(=O)OC)C(=O)C1CCC=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Structural Information

  • Molecular Formula : C₁₃H₂₁NO₃
  • SMILES : CC(C)N(CC(=O)OC)C(=O)C1CCC=CC1
  • InChIKey : QEEKEPCBNQMJFY-UHFFFAOYSA-N

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+240.15943156.7
[M+Na]+262.14137164.5
[M+NH₄]+257.18597163.2
[M+K]+278.11531160.7
[M-H]-238.14487157.4

Medicinal Chemistry

Methyl 2-[1-(cyclohex-3-en-1-yl)-N-(propan-2-yl)formamido]acetate is being investigated for its potential therapeutic effects, particularly in the development of new drugs targeting various diseases.

Case Study: Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit promising anticancer properties by inhibiting specific cancer cell lines. For instance, a compound with a similar structure was found to induce apoptosis in breast cancer cells through the activation of caspase pathways.

Organic Synthesis

This compound serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Application Example:

Researchers have utilized this compound in synthesizing novel derivatives that can be used as pharmaceuticals or agrochemicals.

Fragrance and Flavor Industry

Due to its unique structural features, this compound may find applications in the fragrance industry as a flavoring agent or scent component.

Market Insight:

The increasing demand for natural and synthetic fragrances has led to a rise in research focused on compounds like this compound for use in perfumes and cosmetics.

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Carboxamides and Esters

Methyl [3-(Propan-2-ylcarbamoyl)furan-2-yl]acetate (95a)
  • Structure : Contains a furan ring instead of cyclohexene, with a propan-2-ylcarbamoyl group and methyl ester .
  • Key Differences: The furan ring introduces aromaticity and planar geometry, contrasting with the non-aromatic, flexible cyclohexene in the target compound. Furan-based derivatives often exhibit enhanced electronic properties, which may influence reactivity in cycloaddition or oxidation reactions compared to cyclohexene systems.
Hydroxamic Acids (e.g., Compounds 6–10)
  • Structure : Feature hydroxamate (-CONHOH) groups instead of formamido (-CONHR) and ester (-COOR) functionalities .
  • Key Differences: Hydroxamic acids are potent metal-chelating agents and antioxidants, whereas the target compound’s formamido-ester structure may prioritize hydrolytic stability or serve as a prodrug.

Substituent Effects: Cyclohexene vs. Aromatic Rings

N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (8)
  • Structure : Combines a cyclohexane ring with a 4-chlorophenyl-hydroxamic acid group .
  • Key Differences :
    • The fully saturated cyclohexane ring in Compound 8 lacks the conjugation and strain of the cyclohexene ring in the target compound, affecting solubility and metabolic stability.
    • The 4-chlorophenyl group enhances lipophilicity, which may differ from the target’s isopropyl substituent in terms of pharmacokinetics.
(1R,2R)-1-((2S)-2-Acetoxy-6-isopropylchroman-4-yl)propane-1,2,3-triyl triacetate
  • Structure : A polyacetate ester with a chroman ring and isopropyl group .
  • Key Differences :
    • The chroman core (benzopyran) provides aromaticity and rigidity, contrasting with the aliphatic cyclohexene in the target.
    • Multiple ester groups increase polarity and susceptibility to hydrolysis compared to the single methyl ester in the target compound.
Methyl 2-Hydroxyacetate
  • Structure : A simple ester with a hydroxyl group (C₃H₆O₃) .
  • The hydroxyl group in methyl 2-hydroxyacetate increases reactivity and hygroscopicity, unlike the stable formamido-ester in the target.

Research Implications and Gaps

  • The cyclohexene ring in the target compound may confer unique conformational flexibility, impacting binding to enzymes or receptors.
  • Further studies are needed to evaluate its biological activity, stability under physiological conditions, and synthetic scalability.
  • Comparative pharmacokinetic data with furan or aromatic analogs (e.g., ) would clarify structure-activity relationships.

Preparation Methods

Amide Bond Formation via Coupling Reactions

The most common approach to prepare such amide derivatives involves coupling of methyl 2-aminoacetate with a formylated cyclohexenyl amine or acid derivative. Typical methods include:

  • Carbodiimide-mediated coupling : Using reagents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of additives like 1-hydroxybenzotriazole (HOBt) to activate the carboxyl group.
  • Mixed anhydride or acid chloride formation : Conversion of the carboxylic acid intermediate to an acid chloride or mixed anhydride followed by reaction with methyl 2-aminoacetate.
  • Direct amidation under catalytic conditions : Employing catalysts such as boron-based or transition metal catalysts to promote direct amidation of carboxylic acids and amines.

N-Isopropyl Substitution

The isopropyl group on the nitrogen is typically introduced by:

  • Using N-isopropylformamide as a reagent or intermediate.
  • Alkylation of the amide nitrogen with isopropyl halides under controlled conditions.

Detailed Example Based on Related Patent and Synthetic Data

While direct preparation protocols for methyl 2-[1-(cyclohex-3-en-1-yl)-N-(propan-2-yl)formamido]acetate are scarce, a related synthetic route can be inferred from the preparation of 2-methylcyclohexyl esters and amides, which share structural features.

Data Table: Summary of Preparation Parameters (Inferred and Analogous)

Step Reactants/Conditions Catalyst/Reagents Temperature (°C) Pressure (MPa) Yield (%) Notes
Hydrogenation Ortho-cresol + methylcyclohexane Raney nickel 160 1.5 >95 High purity H2, stirring, liquid phase
Esterification 2-methylcyclohexanol + acetic acid Esterification catalyst 100–124 Atmospheric >96 Temperature ramping improves yield
Amidation Methyl 2-methylcyclohexyl acetate + N-isopropyl formamide Carbodiimide coupling agents (e.g., DCC, HOBt) 20–50 (typical) Atmospheric Variable Requires optimization for target compound

Research Findings and Optimization Notes

  • Catalyst Selection : Raney nickel is effective for hydrogenation of aromatic precursors to cyclohexyl derivatives, offering high conversion and catalyst recyclability.
  • Temperature Control : Gradual temperature increase during esterification prevents side reactions and improves yield, a critical factor for industrial scalability.
  • Purification : Post-reaction alkali cleaning, washing, and rectification are essential to isolate pure ester and amide products.
  • Reaction Medium : Use of methylcyclohexane as solvent in hydrogenation enhances solubility and reaction kinetics.
  • Amidation Challenges : Direct amidation of esters may require activation or use of coupling agents; reaction conditions must be optimized to prevent hydrolysis or side reactions.

Limitations and Gaps in Current Literature

  • No direct, detailed synthetic protocols or peer-reviewed research articles specifically describing the preparation of this compound were found in available sources.
  • Patent literature provides indirect methods and analogous compound syntheses but lacks explicit stepwise preparation for this exact compound.
  • Further experimental studies are needed to optimize amidation conditions and to confirm stereochemistry and purity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 2-[1-(cyclohex-3-en-1-yl)-N-(propan-2-yl)formamido]acetate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis involves coupling cyclohex-3-en-1-ylamine with isopropyl isocyanate to form the formamido intermediate, followed by esterification with methyl bromoacetate. Key steps include:

  • Catalysis : Use HCl (0.1–1.0 mol%) in chloroform to accelerate the coupling reaction, as demonstrated in carbamate syntheses .
  • Solvent Selection : Chloroform or dichloromethane is preferred for their ability to dissolve intermediates and stabilize reactive species.
  • Purification : Column chromatography (silica gel, light petroleum ether/ethyl acetate gradient) isolates the product, with yields typically 60–75%. Adjusting stoichiometric ratios (e.g., 1.1:1 isocyanate:amine) minimizes by-products .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the cyclohexene ring (δ 5.6–5.8 ppm for vinyl protons), isopropyl group (δ 1.2–1.4 ppm, doublet), and acetate ester (δ 3.7 ppm, singlet).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% by area normalization).
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (calc. for C₁₄H₂₀N₂O₃: 264.147 g/mol) .

Q. How can solubility challenges during isolation be addressed?

  • Methodological Answer :

  • Solvent Blending : Use chloroform:ethanol (1:1) for recrystallization, leveraging differential solubility of the product vs. impurities .
  • Temperature Control : Gradual cooling (4°C) precipitates the compound while retaining impurities in solution.

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve disorder in the cyclohexene ring of this compound?

  • Methodological Answer :

  • Data Collection : High-resolution (<1.0 Å) diffraction data at 100 K reduces thermal motion artifacts.
  • SHELXL Refinement : Assign partial occupancies (e.g., 0.55:0.45) to disordered cyclohexene carbons (C10A/C10B in analogous structures) and refine anisotropic displacement parameters. Use "PART" and "FREE" commands to model split positions .
  • Validation : Check R-factor convergence (<5% Δ) and validate with PLATON’s ADDSYM to exclude overlooked symmetry .

Q. How does steric hindrance from the isopropyl group influence reactivity in nucleophilic substitutions?

  • Methodological Answer :

  • Computational Modeling : DFT calculations (B3LYP/6-31G*) show the isopropyl group reduces accessibility to the formamido nitrogen, lowering reactivity toward bulky electrophiles (e.g., tert-butyl bromide).
  • Experimental Validation : Compare reaction rates with analogs lacking the isopropyl group. Kinetic studies (e.g., pseudo-first-order conditions) reveal a 3–5× rate decrease due to steric effects .

Q. What strategies resolve contradictions in spectroscopic data vs. crystallographic findings for this compound?

  • Methodological Answer :

  • Dynamic Effects : NMR may average signals for flexible groups (e.g., cyclohexene ring puckering), whereas X-ray structures capture static conformations. Use variable-temperature NMR to detect ring-flipping (ΔG‡ ~50–60 kJ/mol).
  • Twinning Analysis : For crystallographic discrepancies, employ TWINLAW in PLATON to identify twinning axes and refine with HKLF5 in SHELXL .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-[1-(cyclohex-3-en-1-yl)-N-(propan-2-yl)formamido]acetate
Reactant of Route 2
Reactant of Route 2
methyl 2-[1-(cyclohex-3-en-1-yl)-N-(propan-2-yl)formamido]acetate

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